1-Methyl-4-(2-methylpent-3-yn-2-yl)benzene
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Overview
Description
1-Methyl-4-(2-methylpent-3-yn-2-yl)benzene is an organic compound that belongs to the class of alkynes and aromatic hydrocarbons. This compound features a benzene ring substituted with a methyl group and a 2-methylpent-3-yn-2-yl group. The presence of the alkyne functional group and the aromatic ring makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylpent-3-yn-2-yl)benzene typically involves the alkylation of toluene (methylbenzene) with a suitable alkyne precursor. One common method is the Friedel-Crafts alkylation, where toluene reacts with 2-methylpent-3-yn-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2-methylpent-3-yn-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or alkaline medium, O3 in the presence of a reducing agent.
Reduction: H2 gas with Pd/C or Lindlar’s catalyst.
Substitution: HNO3 and H2SO4 for nitration, SO3 and H2SO4 for sulfonation, and Br2 or Cl2 with a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(2-methylpent-3-yn-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-methylpent-3-yn-2-yl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity. The alkyne group can participate in addition reactions, where the triple bond reacts with electrophiles or nucleophiles to form new bonds.
Comparison with Similar Compounds
- 1-Methyl-4-(2-propenyloxy)methylbenzene
- 1-Methyl-3-[(4-methylphenyl)methyl]benzene
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
Uniqueness: 1-Methyl-4-(2-methylpent-3-yn-2-yl)benzene is unique due to the presence of both an alkyne group and a benzene ring, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound in various applications.
Properties
CAS No. |
62283-62-9 |
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Molecular Formula |
C13H16 |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpent-3-yn-2-yl)benzene |
InChI |
InChI=1S/C13H16/c1-5-10-13(3,4)12-8-6-11(2)7-9-12/h6-9H,1-4H3 |
InChI Key |
PCSOAEBRWWMOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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